6-Amino-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
“6-Amino-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, similar compounds have been synthesized via cycloaddition reactions . For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Scientific Research Applications
Synthesis of Pyridine and Fused Pyridine Derivatives
A study explores the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the compound's versatility in creating various heterocyclic structures. This research highlights its potential as a precursor for developing isoquinoline, pyrido[2,3-d]pyrimidine, and naphthyridine derivatives, among others. These compounds have been synthesized through reactions with arylidene malononitrile, ammonium acetate, and hydrazine hydrate, showcasing the chemical reactivity and utility of the core structure in heterocyclic chemistry (Al-Issa, 2012).
Development of Dithiolo[3,4-b]pyridine Derivatives
Another study focused on the synthesis of dithiolo[3,4-b]pyridine derivatives through reactions with arylmethylidenemalononitriles, further expanding the application of this compound in creating structurally novel and complex molecules. The research underscores the compound's role in generating new molecular structures with potential biological and pharmacological applications (Dotsenko et al., 2015).
Investigation into Crystal Structures and Hirshfeld Surface Analyses
Research into the crystal structures and Hirshfeld surface analyses of related dihydropyridine derivatives contributes to understanding the intermolecular interactions and structural characteristics of these compounds. Such studies are essential for the design and development of new materials with specific physical and chemical properties (Naghiyev et al., 2022).
Photosensitivity Studies and DFT Analysis
A study on the synthesis, spectral characterization, DFT, and photosensitivity studies of a specific dihydropyridine derivative reveals insights into its electronic structure and potential applications in optoelectronic devices. Such research highlights the compound's usefulness in exploring material science applications, particularly in developing new photovoltaic materials (Roushdy et al., 2019).
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives
The compound's application extends to the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives through aminomethylation, illustrating its role in creating molecules with potential biological activity. This research underscores the compound's significance in medicinal chemistry and drug discovery (Khrustaleva et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have shown antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown inhibitory activity against influenza A, suggesting that this compound may also exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-amino-4-(4-fluorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-17-12(16)6-10(11(7-15)13(17)18)8-2-4-9(14)5-3-8/h2-6H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJREBLDBBCTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C#N)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24840564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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